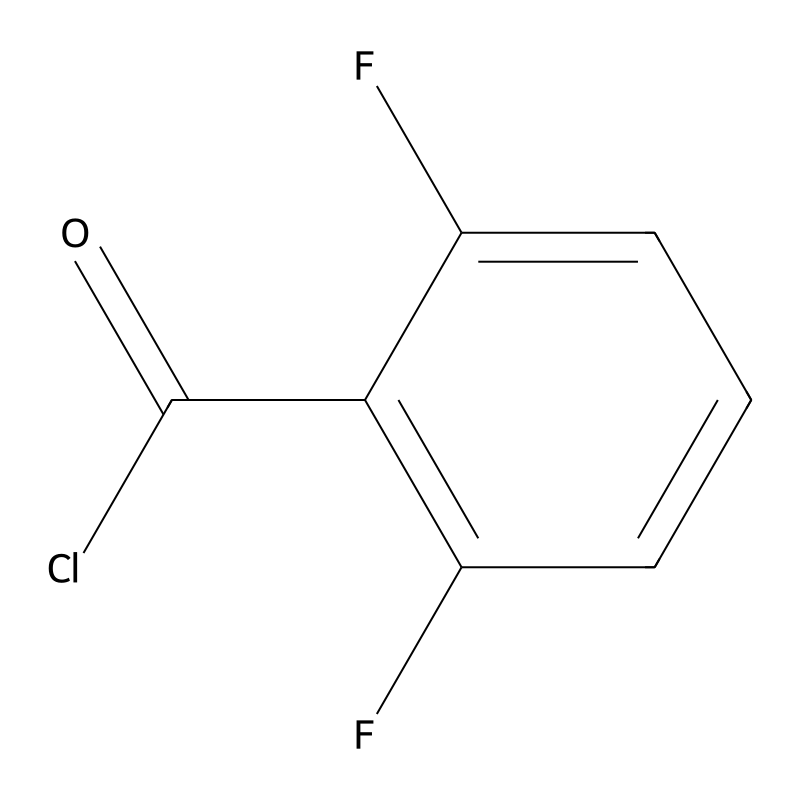2,6-Difluorobenzoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Heterocyclic Compounds:
- Researchers have utilized 2,6-difluorobenzoyl chloride in the preparation of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones, a class of heterocyclic compounds with potential applications in medicinal chemistry. []
Regioselective Synthesis:
- This compound has also been employed in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines, another class of heterocyclic compounds with diverse potential applications in drug discovery. []
Friedel-Crafts Acylation:
- 2,6-Difluorobenzoyl chloride can serve as an acylating agent in Friedel-Crafts acylation reactions. This reaction type allows for the introduction of an acyl group (R-C=O) onto an aromatic ring. Researchers have used this approach for the acylation of various aromatic compounds, including toluene, anisole, and thioanisole. []
2,6-Difluorobenzoyl chloride is an aromatic compound with the molecular formula and a molecular weight of 176.55 g/mol. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, along with a carbonyl group (C=O) and a chlorine atom attached to the benzene, making it a member of the acyl chloride family. This compound typically appears as a white to light yellow solid and has a melting point ranging from 34 to 38 °C, with a boiling point around 172-173 °C at 640 mmHg .
The compound is known for being lachrymatory, indicating that it can cause tearing upon exposure, and it is soluble in organic solvents such as acetone and dimethyl sulfoxide but insoluble in water .
2,6-Difluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be a carcinogen [].
Proper safety precautions should be taken when handling this compound, including:
- Wearing gloves, safety glasses, and a lab coat.
- Working in a well-ventilated fume hood.
- Avoiding contact with skin, eyes, and clothing.
- Following safe disposal procedures according to local regulations.
- Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
- Hydrolysis: In the presence of water, it hydrolyzes to yield 2,6-difluorobenzoic acid.
- Formation of Aryl Compounds: It can be used in coupling reactions to synthesize aryl compounds through nucleophilic aromatic substitution.
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine substituents, which enhances its electrophilicity .
While specific biological activity data for 2,6-difluorobenzoyl chloride is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzoyl chlorides are known to have applications in pharmaceutical chemistry due to their ability to modify biological targets. The introduction of fluorine atoms can also enhance metabolic stability and bioavailability .
2,6-Difluorobenzoyl chloride can be synthesized through various methods:
- From 2,6-Difluorobenzoic Acid: Reacting 2,6-difluorobenzoic acid with thionyl chloride or oxalyl chloride leads to the formation of 2,6-difluorobenzoyl chloride.
- Via Friedel-Crafts Acylation: Using acyl chlorides in Friedel-Crafts reactions with activated aromatic compounds can yield substituted benzoyl chlorides.
These synthesis routes highlight its accessibility for use in organic synthesis and medicinal chemistry .
The primary applications of 2,6-difluorobenzoyl chloride include:
- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Precursor for Novel Compounds: It is utilized in the preparation of various novel compounds such as substituted benzoxazinones and other heterocycles .
- Chemical Reagent: It acts as a reagent for introducing the difluorobenzoyl group into other organic molecules.
Interaction studies involving 2,6-difluorobenzoyl chloride often focus on its reactivity with biological molecules. For example:
- Reactivity with Amines: The compound has been studied for its ability to react with amines to form potentially bioactive amides.
- Fluorine's Role: The presence of fluorine atoms may influence interactions with enzymes or receptors due to altered electronic properties compared to non-fluorinated analogs.
These studies are crucial for understanding its potential therapeutic applications .
Several compounds share structural similarities with 2,6-difluorobenzoyl chloride. Here are some notable examples:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride | C10H8ClF3O | High | Contains three fluorine atoms |
| 2,6-Difluoro-3-methylbenzoyl chloride | C8H7ClF2O | High | Methyl substitution at position 3 |
| 2-Fluoro-5-methylbenzoyl chloride | C8H8ClF | Moderate | Contains only one fluorine atom |
The uniqueness of 2,6-difluorobenzoyl chloride lies in its specific arrangement of two fluorine atoms at the ortho positions relative to the carbonyl group, which can significantly influence its reactivity and potential applications in organic synthesis compared to other similar compounds .
XLogP3
GHS Hazard Statements
H226 (91.94%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive







